molecular formula C12H21NO3 B8228645 tert-butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

tert-butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B8228645
M. Wt: 227.30 g/mol
InChI Key: MSSVPAHZRUMIBA-SECBINFHSA-N
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Description

Properties

IUPAC Name

tert-butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4-5-12)6-9(13)7-14/h9,14H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSVPAHZRUMIBA-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@@H]1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Key Findings and Implications

Functional Group Flexibility : The hydroxymethyl group in the target compound provides a unique handle for oxidation (to carbonyl) or substitution (to halides, amines) compared to carboxylic acid or ester derivatives .

Stereochemical Significance : The (R)-configuration at the 6-position influences chiral recognition in drug-receptor interactions, distinguishing it from racemic or (S)-configured analogs .

Synthetic Utility : The tert-butyl carbamate group enhances stability during multi-step syntheses, a feature shared across analogs .

Diverse Applications : From fluorescent probes (e.g., imidazole-fluorene derivatives ) to peptide mimetics, these spirocyclic compounds demonstrate versatility in medicinal chemistry.

Biological Activity

tert-butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a spirocyclic compound with the molecular formula C12H21NO3, known for its diverse applications in organic synthesis and biological research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C12H21NO3
  • Molecular Weight: 227.3 g/mol
  • CAS Number: 2227198-42-5
  • Purity: ≥97% .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in various metabolic pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes such as:

  • Enzyme inhibition leading to decreased metabolic activity.
  • Modulation of signaling pathways associated with cellular responses.

Enzyme Interaction

Research indicates that this compound may interact with enzymes involved in metabolic pathways, particularly those related to the Type III Secretion System (T3SS) in pathogenic bacteria. In vitro studies have shown that high concentrations of similar azaspiro compounds can inhibit the secretion of virulence factors, suggesting potential applications in antibacterial therapies .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, including those resistant to conventional antibiotics. This property is attributed to its ability to disrupt bacterial cell functions .

Case Study 1: Antibacterial Screening

A study conducted on azaspiro compounds revealed that derivatives similar to this compound were screened for their ability to inhibit the T3SS in Citrobacter rodentium. Results indicated that these compounds could significantly reduce the secretion of key virulence factors at concentrations around 50 μM, demonstrating their potential as therapeutic agents against bacterial infections .

Case Study 2: Enzyme Inhibition Assays

In another investigation, the compound was tested for its effects on specific enzyme activities involved in metabolic regulation. The findings highlighted a concentration-dependent inhibition pattern, where higher concentrations led to a marked decrease in enzyme activity, supporting its role as a potential inhibitor in metabolic pathways .

Research Applications

The unique structural properties of this compound make it a valuable building block for synthesizing more complex molecules in medicinal chemistry. Its applications extend to:

  • Development of new antimicrobial agents.
  • Investigating metabolic pathways and enzyme interactions.
  • Synthesis of specialty chemicals for industrial use.

Summary Table: Biological Activities and Findings

Activity TypeObserved EffectReference
Enzyme InhibitionDecreased metabolic activity at high concentrations
Antimicrobial ActivityInhibition of virulence factor secretion
Synthesis ApplicationsBuilding block for complex organic molecules

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